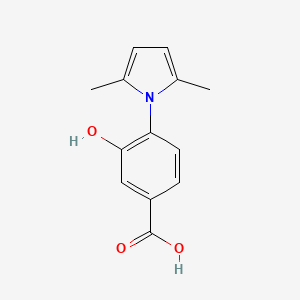

4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-hydroxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-hydroxybenzoic acid is an organic compound that features a pyrrole ring substituted with two methyl groups at positions 2 and 5, and a hydroxybenzoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-hydroxybenzoic acid typically involves the condensation of a suitable pyrrole derivative with a hydroxybenzoic acid precursor. One common method involves the reaction of ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate with hydrazine hydrate in absolute ethanol under reflux conditions . The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-hydroxybenzoic acid exhibits notable antimicrobial properties. It has been studied for its efficacy against various bacterial strains, including those resistant to conventional antibiotics. A study demonstrated that this compound inhibits the growth of Mycobacterium tuberculosis by disrupting phagosome acidification through the inhibition of protein tyrosine phosphatase PtpA .

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation. In vitro studies have indicated that it can downregulate pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases. For instance, a study highlighted its ability to inhibit the expression of COX-2 and iNOS in macrophages, which are key mediators of inflammation .

Antioxidant Properties

This compound has been identified as a potent antioxidant. It scavenges free radicals effectively, thus protecting cells from oxidative stress. This property is significant for developing formulations aimed at combating oxidative stress-related diseases .

Cosmetic Formulations

This compound has found applications in cosmetic formulations due to its skin-beneficial properties. Its antioxidant and anti-inflammatory effects make it suitable for inclusion in creams and lotions aimed at improving skin health and appearance. A comprehensive formulation study indicated that it enhances skin hydration and reduces signs of aging when incorporated into topical products .

Polymer Chemistry

In polymer science, this compound is explored as a monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research has shown that polymers derived from this compound exhibit improved performance in high-temperature applications compared to traditional polymers .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, its derivatives inhibit enoyl ACP reductase and DHFR enzymes by binding to their active sites, thereby blocking their activity . This inhibition disrupts essential metabolic pathways in bacteria, leading to their antibacterial effects.

Comparación Con Compuestos Similares

Similar Compounds

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: This compound is structurally similar and has been shown to improve monoclonal antibody production in cell cultures.

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: These derivatives exhibit antibacterial and antitubercular activities.

Uniqueness

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-hydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to enhance monoclonal antibody production and inhibit key bacterial enzymes makes it a valuable compound in both research and industrial applications.

Actividad Biológica

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-hydroxybenzoic acid (commonly referred to as "the compound") is a pyrrole-derived compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its effects on cell growth, antibody production, and potential therapeutic applications.

- Molecular Formula : C13H13NO3

- Molecular Weight : 231.25 g/mol

- CAS Number : 776831

Biological Activity Overview

The biological activity of the compound is primarily linked to its structural features, which allow it to interact with various biological systems. Research indicates that this compound exhibits significant effects in several areas:

-

Monoclonal Antibody Production :

- A study demonstrated that derivatives of the compound enhance monoclonal antibody (mAb) production in Chinese hamster ovary (CHO) cells. The compound was found to suppress cell growth while increasing the cell-specific glucose uptake rate and intracellular ATP levels, leading to improved mAb yield .

- Specifically, the addition of the compound resulted in a 1.5-fold increase in final mAb concentration compared to control conditions, indicating its potential as a bioprocessing agent in therapeutic antibody production .

-

Cell Growth Inhibition :

- The compound has shown the ability to suppress the growth of various cell lines, which is a desirable property in cancer therapeutics. This inhibition is particularly relevant in the context of monoclonal antibody production, where controlling cell proliferation can optimize yields and product quality .

- Glycan Profile Modification :

The mechanism by which this compound exerts its effects appears to involve:

- Inhibition of Cell Growth : By modulating metabolic pathways, the compound reduces cell proliferation while enhancing productivity under controlled conditions.

- Metabolic Enhancement : Increased glucose uptake and ATP generation suggest that the compound may enhance metabolic flux towards antibody production pathways .

Case Study 1: Enhanced Antibody Production

In a controlled experiment using CHO cells supplemented with the compound, researchers observed:

- Control Condition : Final mAb concentration reached 732 mg/L.

- Compound-Supplemented Condition : Final mAb concentration increased to 1,098 mg/L.

This significant enhancement underscores the compound's utility in biopharmaceutical applications.

Case Study 2: Glycosylation Control

The study also highlighted how the compound affects glycosylation:

- Control Group : Standard glycan profile observed.

- Compound Group : Altered glycan profiles with reduced galactosylation levels.

These changes can lead to improved therapeutic efficacy and reduced immunogenicity of produced antibodies.

Comparative Analysis

| Property | Control Condition | Compound Condition |

|---|---|---|

| Final mAb Concentration (mg/L) | 732 | 1,098 |

| Cell-Specific Productivity (pg/cell/day) | 7.1 | 11 |

| Viability (%) | Decreased below 50% | Maintained until day 12 |

Propiedades

IUPAC Name |

4-(2,5-dimethylpyrrol-1-yl)-3-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8-3-4-9(2)14(8)11-6-5-10(13(16)17)7-12(11)15/h3-7,15H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKQBGZANIUZJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=C(C=C2)C(=O)O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.